An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-D-Psicofuranose
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-D-Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
beta-D-Psicofuranose, a structural isomer of fructose, is a monosaccharide of significant interest in the fields of medicinal chemistry and nutritional science. As a furanose form of the rare sugar D-psicose (B8758972) (also known as D-allulose), its unique chemical structure and stereochemistry impart distinct physical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and conformational analysis of beta-D-Psicofuranose. It includes a summary of available quantitative structural data, detailed experimental protocols for its characterization, and a visualization of its metabolic pathway in humans.
Chemical Structure and Stereochemistry
beta-D-Psicofuranose is a ketohexose, meaning it is a six-carbon sugar with a ketone functional group. Its structure is characterized by a five-membered furanose ring, consisting of four carbon atoms and one oxygen atom.[1] The "D" designation in its name indicates the configuration at the stereocenter furthest from the anomeric carbon (C5), which is analogous to that of D-glyceraldehyde.
The "beta" anomer specifies the stereochemistry at the anomeric carbon (C2). In the Haworth projection of a D-sugar, the beta configuration is defined by the hydroxyl group on the anomeric carbon being on the same side of the ring as the CH₂OH group at C5. The systematic IUPAC name for beta-D-Psicofuranose is (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[2]
Key Stereochemical Features:
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Furanose Ring: A five-membered ring structure.
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D-Configuration: The hydroxyl group at C5 is oriented on the right in the Fischer projection.
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Beta-Anomer: The hydroxyl group at the anomeric C2 is in the cis position relative to the hydroxymethyl group at C5.
The furanose ring is not planar and exists in puckered conformations to minimize steric strain. The two primary conformations are the twist (T) and envelope (E) forms. For beta-D-Psicofuranose, these conformations are in dynamic equilibrium, and the predominant form can be influenced by substituents and the surrounding environment.
Quantitative Structural Data
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C1-C2 | 1.52 |
| C2-C3 | 1.53 |
| C3-C4 | 1.52 |
| C4-C5 | 1.53 |
| C5-O5 | 1.44 |
| C2-O5 | 1.43 |
| **Bond Angles (°) ** | |
| O5-C2-C3 | 105.1 |
| C2-C3-C4 | 103.2 |
| C3-C4-C5 | 104.5 |
| C4-C5-O5 | 106.3 |
| C5-O5-C2 | 109.8 |
Note: Data is derived from the crystal structure of 6-deoxy-α-L-psicofuranose and should be considered as an estimate for beta-D-Psicofuranose.
Experimental Protocols
The determination of the chemical structure and stereochemistry of beta-D-Psicofuranose relies on several key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of carbohydrates.
Objective: To determine the connectivity and stereochemistry of beta-D-Psicofuranose in solution.
Methodology:
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Sample Preparation: Dissolve a high-purity sample of D-psicose in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 10-20 mg/mL. The use of D₂O allows for the observation of exchangeable protons and simplifies the spectrum.
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1D ¹H NMR Spectroscopy:
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Acquire a one-dimensional proton NMR spectrum.
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Identify the anomeric proton signal. For furanoses, the chemical shifts of anomeric protons of the 1,2-cis anomers (α-furanoses) are usually shifted downfield relative to those of the 1,2-trans anomers (β-furanoses).[4]
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Measure the coupling constants (J-values) between adjacent protons. The ³J(H1,H2) coupling constant is particularly informative for determining the anomeric configuration. A smaller coupling constant (typically 0-2 Hz) is indicative of a β-furanose.[4]
-
-
2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.
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TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, starting from a well-resolved signal.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons like the anomeric carbon (C2).
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides crucial information about the stereochemistry and conformation of the furanose ring.
-
-
Data Analysis:
-
Assign all proton and carbon signals based on the correlations observed in the 2D spectra.
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Analyze the coupling constants and NOE data to determine the relative stereochemistry of the hydroxyl and hydroxymethyl groups and to deduce the predominant ring conformation (twist or envelope).
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X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule.
Objective: To determine the precise three-dimensional structure of beta-D-Psicofuranose in a crystalline form.
Methodology:
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Crystallization:
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Dissolve purified D-psicose in a suitable solvent or solvent mixture (e.g., water, ethanol-water).
-
Slowly evaporate the solvent at a constant temperature to promote the formation of single crystals. Seeding with a small crystal can facilitate this process.
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-
Data Collection:
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Mount a suitable single crystal on a goniometer head.
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Expose the crystal to a monochromatic X-ray beam.
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Collect the diffraction data as the crystal is rotated.
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-
Structure Solution and Refinement:
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Process the diffraction data to obtain the unit cell dimensions and space group.
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Solve the phase problem to generate an initial electron density map.
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Build a molecular model into the electron density map.
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Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.
-
-
Data Analysis:
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From the final refined structure, precise bond lengths, bond angles, and torsion angles can be determined.
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The absolute configuration can be confirmed using anomalous dispersion effects if a suitable heavy atom is present or by comparison to a known chiral center.
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Metabolic Pathway of D-Psicose in Humans
D-psicose, the parent sugar of beta-D-Psicofuranose, exhibits a unique metabolic fate in humans. It is largely absorbed but not metabolized for energy.[5][6]
As illustrated in the diagram, after oral ingestion, approximately 70% of D-psicose is absorbed in the small intestine via glucose transporters GLUT5 and GLUT2.[6] However, human cells lack the necessary enzymes to phosphorylate and further metabolize D-psicose.[6] Consequently, the absorbed D-psicose circulates in the bloodstream before being efficiently filtered by the kidneys and excreted largely unchanged in the urine.[5][7] The unabsorbed fraction passes into the large intestine, where it undergoes limited fermentation by the gut microbiota.[6] This metabolic profile results in a very low caloric value for D-psicose.[5]
Conclusion
beta-D-Psicofuranose possesses a distinct chemical structure and stereochemistry that underpins its unique properties and biological activities. While detailed quantitative structural data for this specific isomer remains elusive, analysis of related compounds provides a strong predictive framework. The experimental protocols outlined in this guide, particularly advanced NMR techniques, are crucial for its comprehensive characterization in solution. Understanding its metabolic pathway, characterized by absorption without significant metabolism, is fundamental for its application in the food and pharmaceutical industries. Further research, including the successful crystallization and X-ray diffraction analysis of beta-D-Psicofuranose, will be invaluable in refining our understanding of this promising rare sugar.
References
- 1. Synthesis of a New Glycoconjugate with Di-ᴅ-Psicose Anhydride Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-D-psicofuranose | C6H12O6 | CID 12306006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failure of d-psicose absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]
